

# Application Note: High-Resolution UPLC Strategy for the Quantification of Dasatinib Dimer

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## Compound of Interest

Compound Name: *Dasatinib Dimeric Impurity*

CAS No.: 910297-61-9

Cat. No.: B569062

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## Executive Summary

Dasatinib (Sprycel) is a potent multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myeloid Leukemia (CML).[1] While standard HPLC methods exist for its assay, the quantification of its Dimeric Impurity (CAS 910297-61-9) presents unique chromatographic challenges due to its significant hydrophobicity and structural similarity to the parent active pharmaceutical ingredient (API).

This guide details the development of a UPLC (Ultra-Performance Liquid Chromatography) method capable of resolving the Dasatinib Dimer from the parent peak and other polar impurities (e.g., N-oxide). We transition from traditional acidic mobile phases to a pH-flexible hybrid particle strategy, ensuring sharp peak shapes for these basic compounds and rapid elution of the late-eluting dimer.

## Key Performance Indicators (KPIs) of this Method:

- Resolution (Rs): > 2.5 between Dasatinib and Dimer.
- Run Time: < 8.0 minutes (vs. 25+ min in HPLC).
- Sensitivity (LOQ): < 0.05% (0.5 µg/mL).

## Chemical Context & Impurity Formation

Understanding the structural origin of the dimer is prerequisite to its separation.

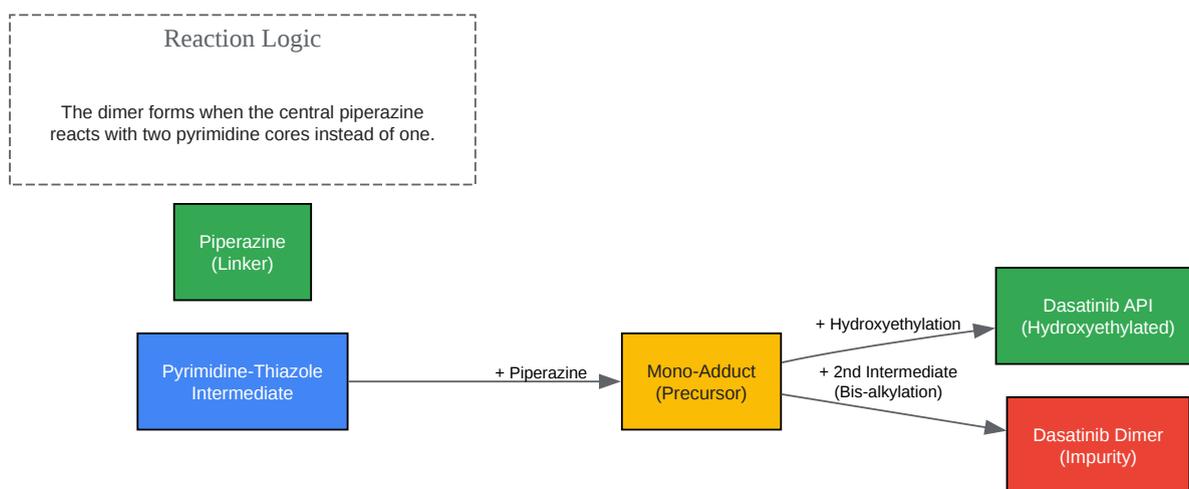
The Analyte: Dasatinib is a weak base containing an aminothiazole core and a hydroxyethyl-piperazine tail. The Impurity: The Dasatinib Dimer (Chemical Name: 2,2'-[1,4-Piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide]) typically forms during synthesis or under stress conditions where the piperazine linker reacts with two equivalents of the pyrimidine-thiazole intermediate.[\[2\]](#)

### Structural Implications for Chromatography:

- **Hydrophobicity:** The Dimer (MW ~801 Da) possesses two aromatic "Dasatinib-like" domains, making it significantly more hydrophobic than Dasatinib (MW 488 Da). It will elute much later on Reverse Phase (RP) columns.
- **Basicity:** The presence of multiple secondary/tertiary amines requires strict pH control to prevent peak tailing caused by silanol interactions.

### Visualization: Dimer Formation Pathway

The following diagram illustrates the likely process-related formation pathway, highlighting the bis-alkylation of the piperazine core.



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Caption: Schematic representation of the competitive reaction pathway leading to Dasatinib Dimer formation versus the target API.

## Method Development Logic (The "Why")

### Column Selection: The Hybrid Advantage

Traditional silica columns often suffer from peak tailing with basic TKIs like Dasatinib due to residual silanol activity.

- Selected Technology: Ethylene Bridged Hybrid (BEH) C18.
- Rationale: BEH particles are resistant to high pH (up to pH 12). This allows us to run the mobile phase at a higher pH (e.g., pH 10), keeping the basic Dasatinib and its dimer in their neutral (un-ionized) state. Neutral bases interact more hydrophobically with the C18 ligand, resulting in sharper peaks and increased retention (better resolution from the solvent front).

### Mobile Phase Optimization

- Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

- Why: At pH 10, the basic amines are deprotonated. This eliminates ionic repulsion and secondary silanol interactions, drastically improving peak symmetry compared to acidic phosphate buffers.
- Organic Modifier: Acetonitrile (ACN).
  - Why: ACN has lower viscosity than Methanol, enabling higher flow rates and lower backpressure, essential for UPLC speed.

## Gradient Strategy

The critical challenge is the "Late Eluter" (The Dimer). A standard isocratic method would either elute Dasatinib too early or the Dimer too late.

- Solution: A steep "Ballistic" Gradient.
  - 0-4 min: Moderate slope to separate Dasatinib from polar impurities (N-oxide).
  - 4-6 min: Rapid ramp to 95% Organic to strip the hydrophobic Dimer from the column.

## Detailed Experimental Protocol

### Instrumentation & Reagents[3]

- System: Waters ACQUITY UPLC H-Class or equivalent (Binary/Quaternary Solvent Manager, PDA Detector).
- Column: ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 100 mm (Part No. 186002352).
- Reagents:
  - Acetonitrile (LC-MS Grade).
  - Ammonium Bicarbonate (High Purity).
  - Ammonium Hydroxide (for pH adjustment).
  - Milli-Q Water (18.2 M $\Omega$ ).

## Chromatographic Conditions

Parameter	Setting
Mobile Phase A	10 mM Ammonium Bicarbonate in Water, pH 10.0 (adj. with NH <sub>4</sub> OH)
Mobile Phase B	100% Acetonitrile
Flow Rate	0.45 mL/min
Column Temp	40°C
Sample Temp	10°C
Injection Volume	1.0 µL
Detection (UV)	324 nm (Primary), 200-400 nm (PDA Scan)
Weak Needle Wash	90:10 Water:ACN
Strong Needle Wash	10:90 Water:ACN (Critical to prevent Dimer carryover)

## Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve	Action
0.00	90	10	Initial	Equilibration
1.00	90	10	6	Isocratic Hold (Polar Impurities)
5.00	50	50	6	Elution of Dasatinib (approx. 3.5 min)
6.50	5	95	6	Elution of Dimer
7.50	5	95	6	Column Wash
7.60	90	10	1	Return to Initial
9.00	90	10	6	Re-equilibration

## Sample Preparation

- Diluent: 50:50 Water:Acetonitrile. (Ensure sufficient organic content to solubilize the hydrophobic dimer).
- Stock Solution: Dissolve Dasatinib Reference Standard to 1.0 mg/mL.
- Impurity Stock: Dissolve Dasatinib Dimer Standard to 0.1 mg/mL in 100% Acetonitrile (Dimer has poor aqueous solubility).
- System Suitability Solution: Spike Dasatinib stock with Dimer to a concentration of 0.5% (5 µg/mL).

## Method Validation (Self-Validating Systems)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps as per ICH Q2(R1).

### Specificity & Forced Degradation

Inject blank, placebo, and forced degradation samples (Oxidation: 3% H<sub>2</sub>O<sub>2</sub>, Acid: 0.1N HCl).

- Success Criterion: Peak Purity Angle < Peak Purity Threshold (using PDA). Ensure the Dimer peak is spectrally distinct from any late-eluting matrix components.

### Linearity & Range

Prepare calibration curves for the Dimer from LOQ (0.05%) to 150% of the specification limit (usually 0.15% or 0.5%).

- Success Criterion: Correlation Coefficient ( $R^2$ )  $\geq$  0.999.[3][4][5]

### Limit of Quantitation (LOQ)

Determine the signal-to-noise (S/N) ratio.[6]

- Target: S/N  $\geq$  10 for the Dimer at 0.05% concentration.

- Note: If sensitivity is low at 324 nm for the Dimer, check its UV max spectrum; dimers sometimes exhibit a bathochromic shift.

## Accuracy (Recovery)

Spike the Dimer into the Dasatinib sample matrix at 50%, 100%, and 150% of the specification level.

- Success Criterion: Mean recovery between 90.0% – 110.0%.<sup>[7]</sup>

## Troubleshooting & Optimization

### Issue: Dimer Carryover

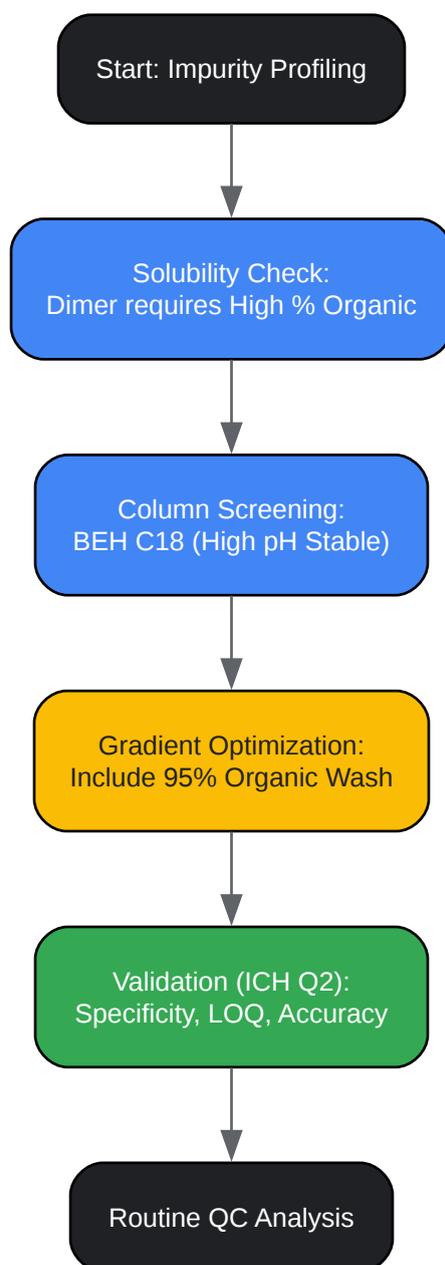
- Symptom: Ghost peaks of the dimer appear in the blank injection after a high-concentration sample.
- Root Cause: The hydrophobic dimer adsorbs to the injector needle or loop.
- Fix: Increase the organic content of the Strong Needle Wash to 100% Acetonitrile or 50:50 ACN:Isopropanol. Increase wash duration.

### Issue: Retention Time Drift

- Symptom: Dasatinib or Dimer RT shifts > 0.1 min.
- Root Cause: pH fluctuation in Mobile Phase A (Ammonium Bicarbonate is volatile).
- Fix: Prepare buffer fresh daily. Ensure the column is fully equilibrated (min 10 column volumes) before the first injection.

## Workflow Visualization

The following diagram summarizes the lifecycle of this method development.



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Caption: Step-by-step workflow for establishing the Dasatinib Dimer UPLC method.

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